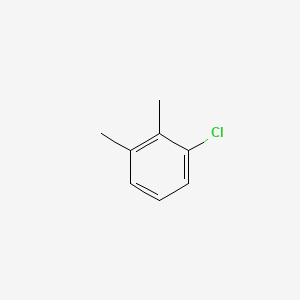

1-Chloro-2,3-dimethylbenzene

Cat. No. B1360980

Key on ui cas rn:

25323-41-5

M. Wt: 140.61 g/mol

InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06657068B2

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.75 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %/l) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.

[Compound]

Name

diacid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1C.ClC1C=C(C)C(C)=CC=1.[C:19]([O-:22])(=[O:21])[CH3:20].[Na+].[Br-].[Na+].[O:26]=O>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Zr+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:20]2[C:19]([O:22][C:4](=[O:26])[C:3]=12)=[O:21] |f:2.3,4.5,7.8.9.10.11.12.13,14.15.16.17.18.19.20,21.22.23.24.25|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=CC=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=CC=C1)C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=CC1)C)C

|

|

Name

|

|

|

Quantity

|

1.75 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.5 kg

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

1.75 kg

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0.4 kg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Zr+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

780 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

3 mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Eight

[Compound]

|

Name

|

diacid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was agitated throughout the reaction time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor was filled with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Air was introduced to the reactor through a dip tube at a flow rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

gradually increasing to 200 normal m3/h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Initially, the off gas oxygen concentration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature was increased to 175° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After about 3 hours the off gas oxygen concentration

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to greater than 3 percent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Air diluted with nitrogen so as

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the reactor was increased to 190° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The flow of diluted air was continued for about 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetic acid were removed under atmospheric distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any residual water and acetic acid were removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heat

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C2C(C(=O)OC2=O)=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |